N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
This compound is a small molecule that has been studied in the context of inhibiting inducible nitric oxide synthase (iNOS) dimerization . It has been found to be a potent and selective inhibitor of iNOS, with low-nanomolar IC50 values .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a benzodioxol group, a benzyl group, a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine group, and a carboxamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that it interacts with iNOS, causing accumulation of iNOS monomers . This suggests it may undergo reactions with proteins in biological systems.Scientific Research Applications
Anticancer Activity
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The detailed structure–activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Antioxidant Activity
The synthesized compounds were evaluated for their antioxidant activity . The alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether gave 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile which was reduced with lithium tetrahydroaluminate to [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . The latter reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols .
Anti-Inflammatory Activity
NDT 9513727 effectively inhibited C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo . The findings suggest that NDT 9513727 may be a promising new entity for the treatment of human inflammatory diseases .
Antitumor Activity
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (C1–C31) were synthesized and evaluated for their antitumor activities against HeLa, A549 and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
Mechanism of Action
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4/c31-25(27-14-18-9-10-21-22(12-18)34-16-33-21)20-13-19-24(30(20)15-17-6-2-1-3-7-17)28-23-8-4-5-11-29(23)26(19)32/h1-13H,14-16H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPKBIGSQGVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(N3CC5=CC=CC=C5)N=C6C=CC=CN6C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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